2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole
Description
Properties
IUPAC Name |
[(E)-1-(1,3-thiazol-2-yl)ethylideneamino] 2-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2S/c1-8(11-14-6-7-18-11)15-17-12(16)9-4-2-3-5-10(9)13/h2-7H,1H3/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDCIOIHSPGEJE-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC=CC=C1F)C2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)C1=CC=CC=C1F)/C2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole typically involves the reaction of 2-fluorobenzoyl chloride with 2-aminoethanethiol in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiazole ring. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and temperature ranges from -78°C to room temperature. Major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on the Thiazole Ring
The nature and position of substituents on the thiazole ring significantly influence physicochemical and biological properties. Key comparisons include:
Docking studies of analogs (e.g., 9c) suggest that halogenated aryl groups enhance binding to active sites via hydrophobic and van der Waals interactions, while bulky substituents like bromine improve target engagement . The ortho-fluorine in the target compound may offer a balance between electronic effects and steric compatibility.
Heterocyclic Core Variations
Replacing the thiazole core with other heterocycles alters activity profiles:
- Thiophene analogs (8f, 8g) : Exhibit potency comparable to phenyl derivatives in biochemical assays, likely due to similar aromaticity and sulfur-mediated interactions .
- Pyrazole analogs (8j): Show reduced enzymatic activity, as polarity introduced by the pyrazole disrupts binding in nonpolar active sites .
- Thiazole analogs (8h, 8i) : Moderately less active than thiophene, suggesting subtle differences in ring electronics or geometry .
The thiazole core in the target compound likely provides superior metabolic stability over thiophene and pyrazole, given sulfur’s resistance to oxidative degradation.
Stereochemical Considerations
Cis-configuration of substituents is critical for activity. For example, cis-1,3-cyclohexyldiamine analogs in BCATm inhibitors retain potency, while trans-configuration renders them inactive . Although the stereochemistry of the ethanimidoyl group in the target compound is unspecified, maintaining a cis-like spatial arrangement could optimize interactions with biological targets.
Biological Activity
The compound 2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by research findings, case studies, and relevant data tables.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a thiazole ring, a fluorobenzoyl group, and an ethanimidoyl moiety, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Pseudomonas aeruginosa | 10 | 50 |
Anticancer Properties
Thiazole derivatives have also been explored for their anticancer potential. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study reported the compound's ability to induce apoptosis in human breast cancer cells (MCF-7), leading to cell cycle arrest at the G0/G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 20 | Apoptosis induction |
| HeLa | 25 | Cell cycle arrest |
| A549 | 30 | Reactive oxygen species generation |
Anti-inflammatory Effects
The anti-inflammatory activity of thiazole derivatives is attributed to their ability to inhibit pro-inflammatory cytokine production. Research has shown that this compound significantly reduces levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of a thiazole-based compound similar to this compound in patients with skin infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates compared to standard treatments.
- Case Study on Cancer Treatment : Another study investigated the use of this compound in combination with conventional chemotherapy agents in treating lung cancer. The combination therapy showed enhanced efficacy and reduced side effects compared to chemotherapy alone.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-{[(2-Fluorobenzoyl)oxy]ethanimidoyl}-1,3-thiazole?
- Methodological Answer : The synthesis involves multi-step protocols, starting with the formation of intermediate thiazole derivatives. Key steps include:
- Imidamido-thiazole core formation : Reacting 2-aminothiazole derivatives with fluorobenzoyl chloride under anhydrous conditions in solvents like DMF or THF, with catalysts such as triethylamine or pyridine to facilitate acylation .
- Oxime formation : Introducing the ethanimidoyl group via condensation with hydroxylamine derivatives under reflux in ethanol .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product.
Critical parameters: Solvent polarity, reaction temperature (60–80°C), and stoichiometric ratios of reagents to minimize side products.
Q. How can structural confirmation of this compound be achieved?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR spectroscopy : H and C NMR to confirm the presence of fluorobenzoyl protons (δ 7.2–8.1 ppm), thiazole ring protons (δ 7.5–8.3 ppm), and ethanimidoyl methyl groups (δ 2.1–2.5 ppm) .
- IR spectroscopy : Peaks at ~1700 cm (C=O stretch), ~1250 cm (C-F stretch), and ~1600 cm (C=N thiazole) .
- Elemental analysis : Validate calculated vs. experimental C, H, N, S, and F content (±0.3% tolerance) .
Q. What preliminary biological screening methods are suitable for this compound?
- Methodological Answer : Prioritize in vitro assays to evaluate potential bioactivities:
- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme inhibition : Fluorometric assays for kinases or proteases (e.g., HIV-1 protease) to assess binding affinity .
Advanced Research Questions
Q. How do electronic effects of substituents on the fluorobenzoyl moiety influence bioactivity?
- Methodological Answer :
- Comparative SAR studies : Synthesize analogs with electron-withdrawing (e.g., -NO) or electron-donating (e.g., -OCH) groups at the benzoyl ring.
- Computational analysis : DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and correlate with experimental IC values .
- Data interpretation : Substituents at the para-position of benzoyl enhance π-π stacking with hydrophobic enzyme pockets, while ortho-substituents (e.g., -F) improve metabolic stability .
Q. What green chemistry approaches can improve the synthesis of this compound?
- Methodological Answer :
- Solvent-free synthesis : Use Eaton’s reagent (PO/methanesulfonic acid) under microwave irradiation to reduce waste and energy consumption .
- Catalyst optimization : Replace traditional bases with recyclable ionic liquids (e.g., [BMIM][BF]) to enhance reaction efficiency .
- Yield improvement : Achieve >90% purity via solvent-free recrystallization or mechanochemical grinding .
Q. How can contradictions in biological data (e.g., varying IC values across studies) be resolved?
- Methodological Answer :
- Standardized protocols : Use identical cell lines (e.g., ATCC-certified), assay conditions (pH, temperature), and positive controls (e.g., doxorubicin for cytotoxicity).
- Data normalization : Express results as % inhibition relative to vehicle controls and validate with dose-response curves (3–5 replicates) .
- Meta-analysis : Cross-reference with structural analogs (e.g., 2-{[(4-methoxybenzoyl)oxy]ethanimidoyl}-1,3-thiazole) to identify trends in substituent effects .
Q. What advanced techniques characterize metabolite profiles of this compound?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Isotopic labeling : Use F NMR to track metabolic stability of the fluorobenzoyl group .
- Computational prediction : Tools like MetaSite or Schrödinger’s ADMET Predictor to model metabolic pathways and identify labile sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
